甲基-1-((4-(甲磺酰)苯基)氨基甲酰)-3,4-二氢异喹啉-2(1H)-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

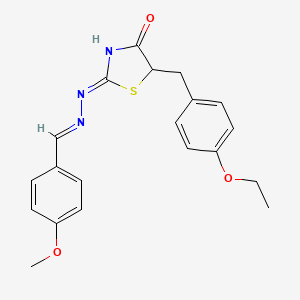

The compound "methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate" belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds are synthesized via various methods, including Pictet-Spengler condensation, and have been studied for their potential in treating a range of conditions due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves complex reactions such as the Pictet-Spengler condensation of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylseleno esters under Lewis acid promotion, yielding moderate to good yields (Silveira et al., 1999). Furthermore, methodologies including Heck-mediated synthesis and photochemically induced cyclization have been utilized for the efficient synthesis of naphtho[2,1-f]isoquinolines (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been explored through X-ray structural analysis, revealing the spatial arrangement and electronic properties crucial for their biological activity. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been structurally characterized to understand their conformation and reactivity (Rudenko et al., 2013).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including halosulfonylation and carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, leading to the formation of densely functionalized derivatives. These reactions are key to modifying the chemical structure and enhancing biological activity (Zhu et al., 2016).

科学研究应用

催化和合成

已开发出一种利用3-甲基-1-磺酸咪唑氢硫酸盐作为高效催化剂的新方法,用于合成多羟基喹啉衍生物。该方法强调了干净、简单的程序,在短时间内高效产物,突显了磺酸衍生物在催化应用中的重要性 (Khaligh, 2014)。

化学修饰技术

对甲基苯醚的微波辅助裂解研究提出了一种合成去甲基前体的新方法,这对于有机合成中的构建模块至关重要。这种技术展示了磺酸衍生物在促进快速高效化学转化中的作用 (Fredriksson & Stone-Elander, 2002)。

抗菌和抗真菌活性

一系列基于芳基磺酰胺的化合物展示了显著的抗氧化、抗真菌和抗菌活性。这些发现表明,基于磺酰胺骨架开发新的治疗剂具有潜力,用于治疗感染 (Kumar & Vijayakumar, 2017)。

抗白血病活性

双[[(氨基甲酰)氧]甲基]取代吡咯并[2,1-a]异喹啉等杂环化合物显示出对P388淋巴细胞白血病的活性,表明异喹啉衍生物在癌症治疗中的潜在用途 (Anderson et al., 1988)。

酶抑制

对四氢异喹啉衍生物选择性抑制苯乙醇胺N-甲基转移酶的研究强调了这些化合物在研究神经递质调节和潜在治疗相关疾病中的实用性 (Grunewald et al., 1997)。

作用机制

安全和危害

属性

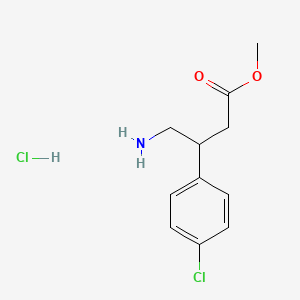

IUPAC Name |

methyl 1-[(4-methylsulfonylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-26-19(23)21-12-11-13-5-3-4-6-16(13)17(21)18(22)20-14-7-9-15(10-8-14)27(2,24)25/h3-10,17H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPMEWBWBCSPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)